Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate: is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the bromination of 2,6-dimethylphenol to obtain 4-bromo-2,6-dimethylphenol. This intermediate is then reacted with piperazine and tert-butyl chloroformate under controlled conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate
Major Products Formed:
Oxidation: Oxidized piperazine derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, it is used to study the interactions of sulfonyl-containing compounds with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of the target protein. The piperazine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: This compound shares the brominated phenyl ring but lacks the piperazine and sulfonyl groups.
2,4,6-Tri-tert-butylphenol: Similar in having tert-butyl groups but differs in the substitution pattern and functional groups.
4-tert-Butyl-2,6-diformylphenol: Contains tert-butyl and formyl groups but lacks the piperazine and sulfonyl groups.
Uniqueness: Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a sulfonyl group, and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Biological Activity
Tert-butyl 4-((4-bromo-2,6-dimethylphenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H25BrN2O4S
- Molecular Weight : 433.4 g/mol
- CAS Number : 1704069-11-3
The structure includes a piperazine ring, which is a common pharmacophore in many bioactive compounds, and a sulfonyl group that may enhance its biological interactions.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Piperazine Derivative : The initial step typically involves the reaction of tert-butyl 4-piperazinecarboxylate with a suitable sulfonating agent to introduce the sulfonyl group.
- Bromination : The introduction of the bromo group at the para position of the aromatic ring can be achieved through electrophilic aromatic substitution.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Antimicrobial Activity
Recent studies have indicated that compounds containing piperazine moieties exhibit various antimicrobial activities. For instance, similar compounds have been tested for their efficacy against bacterial strains like Neisseria meningitidis and Haemophilus influenzae, showing moderate activity levels .
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound Name | Target Bacteria | MIC (μg/mL) |
---|---|---|
ACP1a | N. meningitidis | 64 |
ACP1b | H. influenzae | 16 |
Tert-butyl | TBD | TBD |
Antichlamydial Activity
Another area of research has focused on the antichlamydial activity of piperazine derivatives. Compounds similar to this compound have shown promising results in inhibiting Chlamydia growth in vitro .
Table 2: Antichlamydial Activity Results
Compound Name | Effect on Chlamydia Inclusion | Toxicity (HEp-2 cells) |
---|---|---|
Compound A | Drastic decrease | Non-toxic |
Compound B | Moderate effect | Non-toxic |
Case Studies and Research Findings
-
Case Study on Structure-Activity Relationships (SAR) :
A study investigated various piperazine derivatives to establish SAR concerning their antichlamydial activity. It was found that modifications on the phenyl ring significantly influenced activity levels, suggesting that electron-withdrawing groups enhance efficacy against Chlamydia . -
Toxicity Assessments :
Toxicity evaluations conducted on human cell lines revealed that several piperazine derivatives exhibit low cytotoxicity, making them suitable candidates for further development as therapeutic agents . -
Mechanism of Action Studies :
Preliminary studies into the mechanism of action indicated that these compounds might disrupt chlamydial inclusion formation and affect bacterial morphology without causing significant toxicity to host cells .
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2,6-dimethylphenyl)sulfonylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O4S/c1-12-10-14(18)11-13(2)15(12)25(22,23)20-8-6-19(7-9-20)16(21)24-17(3,4)5/h10-11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGZKBSOILTWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.